molecular formula C11H14BrFO B13918669 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol

2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol

Cat. No.: B13918669
M. Wt: 261.13 g/mol
InChI Key: SXZAXVHMJGDGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is an organic compound with a complex structure that includes bromine, fluorine, and tert-butyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(tert-butyl)-4-fluoro-3-methylphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to different hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-6-methylphenol: Similar structure but lacks the tert-butyl group.

    2-Bromo-6-(tert-butyl)-4-chloro-3-methylphenol: Similar structure but with chlorine instead of fluorine.

    2-Iodo-6-(tert-butyl)-4-fluoro-3-methylphenol: Similar structure but with iodine instead of bromine.

Uniqueness

2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is unique due to the combination of bromine, fluorine, and tert-butyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

2-bromo-6-tert-butyl-4-fluoro-3-methylphenol

InChI

InChI=1S/C11H14BrFO/c1-6-8(13)5-7(11(2,3)4)10(14)9(6)12/h5,14H,1-4H3

InChI Key

SXZAXVHMJGDGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.